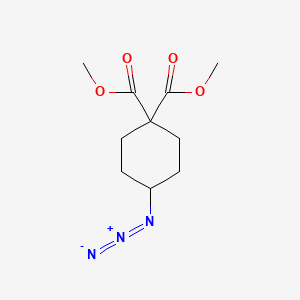
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C10H15N3O4. It is a derivative of cyclohexane, featuring two ester groups and an azido group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process. One common method involves the azidation of dimethyl 4-bromocyclohexane-1,1-dicarboxylate. The reaction typically proceeds as follows:
Starting Material: Dimethyl 4-bromocyclohexane-1,1-dicarboxylate.
Reagent: Sodium azide (NaN3).
Solvent: Dimethylformamide (DMF).
Conditions: The reaction mixture is heated to around 80-100°C for several hours.
The azidation reaction replaces the bromine atom with an azido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Dimethyl 4-aminocyclohexane-1,1-dicarboxylate.
Substitution: Various substituted cyclohexane derivatives.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and heterocycles.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 4-azidocyclohexane-1,1-dicarboxylate depends on the specific reaction it undergoes. For example:
Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms.
Cycloaddition: The azido group participates in a 1,3-dipolar cycloaddition with an alkyne, forming a triazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 1,4-cyclohexane dicarboxylate: Lacks the azido group and has different reactivity.
Dimethyl 4-bromocyclohexane-1,1-dicarboxylate: Precursor to the azido compound, featuring a bromine atom instead of an azido group.
Uniqueness
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations not possible with its analogs.
Propriétés
IUPAC Name |
dimethyl 4-azidocyclohexane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-16-8(14)10(9(15)17-2)5-3-7(4-6-10)12-13-11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUETVRQQNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)N=[N+]=[N-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














